molecular formula C15H13N3O3S2 B8587596 1-(4-methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxamide

1-(4-methylbenzenesulfonyl)-N-(1,3-thiazol-2-yl)-1H-pyrrole-3-carboxamide

Cat. No. B8587596
M. Wt: 347.4 g/mol
InChI Key: MOMCCWJETKAGPD-UHFFFAOYSA-N
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Patent
US07812043B2

Procedure details

1-(Toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid thiazol-2-ylamide (68 mg) was prepared from 1-(toluene-4-sulfonyl)-1H-pyrrole-3-carboxylic acid (66 mg, 0.25 mmol) and 2-aminothiazole (25 mg, 0.25 mmol) following the general procedure F.
Quantity
66 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:18])[CH:6]=[CH:5][C:4]([S:7]([N:10]2[CH:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11]2)(=[O:9])=[O:8])=[CH:3][CH:2]=1.[NH2:19][C:20]1[S:21][CH:22]=[CH:23][N:24]=1>>[S:21]1[CH:22]=[CH:23][N:24]=[C:20]1[NH:19][C:15]([C:12]1[CH:13]=[CH:14][N:10]([S:7]([C:4]2[CH:3]=[CH:2][C:1]([CH3:18])=[CH:6][CH:5]=2)(=[O:8])=[O:9])[CH:11]=1)=[O:17]

Inputs

Step One
Name
Quantity
66 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=C(C=C1)C(=O)O)C
Name
Quantity
25 mg
Type
reactant
Smiles
NC=1SC=CN1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC=C1)NC(=O)C1=CN(C=C1)S(=O)(=O)C1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: CALCULATEDPERCENTYIELD 78.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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